molecular formula C17H13NO5S2 B2698174 (E)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 630090-20-9

(E)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2698174
CAS RN: 630090-20-9
M. Wt: 375.41
InChI Key: RMYNLYNJRHVJNU-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The search results did not provide specific information on the synthesis of this exact compound .


Molecular Structure Analysis

The search results did not provide specific information on the molecular structure of this exact compound .


Chemical Reactions Analysis

The search results did not provide specific information on the chemical reactions involving this exact compound .


Physical And Chemical Properties Analysis

The search results did not provide specific information on the physical and chemical properties of this exact compound .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

Compounds derived from thioxothiazolidin-4-one, similar to the specified chemical structure, have demonstrated significant anticancer and antiangiogenic effects. For instance, derivatives of thioxothiazolidin-4-one were synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model system, suggesting potential for anticancer therapy (Chandrappa et al., 2010). Additionally, certain derivatives have been found to exhibit moderate to strong antiproliferative activity against human leukemia cell lines, underscoring their potential as anticancer agents (Chandrappa et al., 2009).

Fluorescence Properties for Metal Ion Detection

The fluorescence quenching effect of similar compounds on specific metal ions, like Co2+, indicates their utility in selective metal ion detection. This property suggests that these compounds can serve as chemical sensors for Co2+ detection, highlighting their application in analytical chemistry (Li Rui-j, 2013).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives have shown potential as antimicrobial agents against a panel of bacteria, mycobacteria, and fungi. Notably, some derivatives displayed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Photovoltaic Applications

In the field of organic solar cells, triazatruxene-based novel donor materials incorporating rhodanine-3-acetic acid as an acceptor moiety have been designed. These compounds exhibited promising optoelectronic properties, suggesting their utility in enhancing the efficiency of photovoltaic devices (Khan et al., 2019).

Mechanism of Action

The search results did not provide specific information on the mechanism of action of this exact compound .

Safety and Hazards

The search results did not provide specific information on the safety and hazards associated with this exact compound .

Future Directions

The search results did not provide specific information on the future directions of research or applications for this exact compound .

properties

IUPAC Name

2-[(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S2/c1-22-11-4-2-10(3-5-11)13-7-6-12(23-13)8-14-16(21)18(9-15(19)20)17(24)25-14/h2-8H,9H2,1H3,(H,19,20)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNLYNJRHVJNU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.